Hymenialdisine Analogue 1
Overview
Description
Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .
Synthesis Analysis
The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .Molecular Structure Analysis
Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .Chemical Reactions Analysis
Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .Physical And Chemical Properties Analysis
The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .Scientific Research Applications
Kinase Inhibition and Disease Treatment Hymenialdisine and its analogues have garnered significant interest in the scientific community due to their potent activity as competitive kinase inhibitors. These compounds, initially discovered in marine sponges, exhibit a unique structural composition that contributes to their efficacy in inhibiting various kinases. Their pharmacological applications extend to the prevention and treatment of multiple diseases, highlighting their potential as therapeutic agents. The synthesis challenges and the evaluation of these compounds as kinase inhibitors have been extensively reviewed, underscoring their significance in medicinal chemistry (Nguyen & Tepe, 2009).
Target Identification and Antiproliferative Activities Further research into Hymenialdisine (HMD) analogues has expanded the understanding of their broad spectrum of kinase inhibitory activities. These studies have identified new protein targets and developed analogues with enhanced selectivity and antiproliferative properties. Such advancements illustrate the versatility of the pyrrolo[2,3-c]azepine skeleton of HMD as a general scaffold for kinase inhibition, offering insights into the development of novel therapeutic compounds (Wan et al., 2004).
Neuroprotective and Antioxidant Activities Research has also highlighted the neuroprotective and antioxidant capabilities of hymenialdisine and its analogues. These compounds have shown significant efficacy in protecting cortical neurons from oxidative stress, underscoring their potential in developing treatments for neurodegenerative diseases. Their mechanism of action includes modulation of the Nrf2-antioxidant response element (ARE) pathway, suggesting a novel approach for therapeutic intervention in conditions characterized by oxidative stress and inflammation (Leirós et al., 2015).
Anti-inflammatory and Cartilage Protection The efficacy of hymenialdisine in inhibiting the production of proinflammatory cytokines and protecting against cartilage degradation has been demonstrated in various models. These findings provide a foundation for the development of new treatments for inflammatory conditions and diseases such as osteoarthritis, showcasing the diverse therapeutic potential of hymenialdisine and its derivatives (Badger et al., 1999).
Inhibition of Cyclin-Dependent Kinases and Neurodegenerative Disorder Treatment Hymenialdisine's ability to inhibit crucial kinases involved in cell cycle regulation and neuronal function highlights its potential in treating neurodegenerative disorders. Its action on cyclin-dependent kinases and glycogen synthase kinase-3beta suggests a promising avenue for addressing diseases characterized by abnormal protein phosphorylation, such as Alzheimer's disease (Meijer et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chk2 Inhibitor |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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